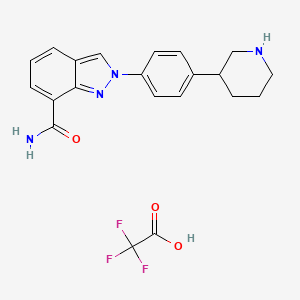

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid

Description

The compound 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid consists of two components:

- 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide: This is the active pharmaceutical ingredient (API) niraparib (MK-4827), a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology for treating ovarian and breast cancers .

- 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid (pKa ~0.5) often employed as a counterion to enhance solubility, stability, and bioavailability of basic drugs in salt formulations .

Niraparib is administered as the TFA salt (trade name Zejula), where TFA improves its pharmacokinetic properties. The structural core of niraparib includes an indazole-carboxamide moiety linked to a piperidine-substituted phenyl group, enabling selective PARP enzyme inhibition .

Properties

CAS No. |

1038915-76-2 |

|---|---|

Molecular Formula |

C21H21F3N4O3 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C19H20N4O.C2HF3O2/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;3-2(4,5)1(6)7/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);(H,6,7) |

InChI Key |

BGBNLDBBHNXUDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

Attachment of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.

Carboxamide Formation: The carboxamide group is formed through an amide coupling reaction, often using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidine and indazole moieties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in inhibiting PARP enzymes, which are crucial for DNA repair.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting these enzymes, 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells deficient in BRCA-1 and BRCA-2, as these cells are already compromised in their ability to repair DNA .

Comparison with Similar Compounds

Structural and Functional Analogues: PARP Inhibitors

Niraparib belongs to the PARP inhibitor class, which includes olaparib and rucaparib . While specific comparative data are absent in the provided evidence, general distinctions can be inferred:

| Parameter | Niraparib (TFA salt) | Olaparib | Rucaparib |

|---|---|---|---|

| Molecular Formula | C19H20N4O·C2HF3O2 (base + TFA) | C24H23FN4O3 | C19H18F2N4O |

| Counterion | TFA | None (free base) or HCl | HCl |

| Key Structural Features | Indazole-carboxamide, piperidine | Phthalazinone, fluorophenyl | Dihydroisoquinolinone, difluorophenyl |

| Primary Use | Ovarian/breast cancer maintenance | BRCA-mutated cancers | Ovarian cancer |

Key Observations :

Counterion Comparison: TFA vs. Other Acids

TFA is distinct from other counterions in drug formulations:

| Counterion | pKa | Solubility Profile | Common Drugs | Advantages |

|---|---|---|---|---|

| TFA | ~0.5 | High in polar solvents | Peptide drugs, niraparib | Stabilizes basic APIs; aids purification |

| HCl | ~-1.5 | High aqueous solubility | Rucaparib, antibiotics | Cost-effective; improves bioavailability |

| Acetic Acid | ~4.76 | Moderate in water | Rarely used | Mild acidity; less disruptive to APIs |

TFA-Specific Advantages :

Biological Activity

The compound 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide , also known as MK-4827, is a member of the indazole class and has gained attention for its potent biological activity as a poly(ADP-ribose) polymerase (PARP) inhibitor . This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in cancer treatment, pharmacokinetic properties, and relevant case studies.

MK-4827 functions primarily by inhibiting the PARP enzymes (specifically PARP-1 and PARP-2), which play crucial roles in DNA repair processes. By inhibiting these enzymes, MK-4827 promotes cell death in cancer cells that are deficient in BRCA1 and BRCA2, which are critical for homologous recombination repair of DNA double-strand breaks. The inhibition results in the accumulation of DNA damage, leading to cellular apoptosis in tumors with compromised DNA repair mechanisms.

In Vitro Studies

The biological activity of MK-4827 has been extensively studied in vitro:

- IC50 Values :

- PARP-1: 3.8 nM

- PARP-2: 2.1 nM

- Whole cell assays show an EC50 of 4 nM for PARP activity inhibition.

- Cancer Cell Proliferation :

In Vivo Efficacy

In vivo studies using xenograft models have shown that MK-4827 is well tolerated and exhibits substantial antitumor efficacy against BRCA-deficient tumors. The compound was administered as a single agent and demonstrated a significant reduction in tumor growth compared to control groups .

Pharmacokinetics

MK-4827 has been noted for its favorable pharmacokinetic properties:

- Bioavailability : The compound exhibits good oral bioavailability.

- Metabolism : It is primarily metabolized by CYP450 enzymes (CYP1A1 and CYP1A2), which poses potential metabolic concerns but can be managed through structural modifications .

- Half-Life : Early studies indicate a manageable half-life that supports once-daily dosing regimens.

Clinical Trials

MK-4827 has progressed into clinical trials, particularly focusing on patients with BRCA mutations:

- Phase I Trials : Initial studies demonstrated safety profiles and established maximum tolerated doses (MTD). Notable side effects included fatigue and anemia, which were manageable .

- Combination Therapies : Ongoing research is exploring the combination of MK-4827 with other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| PARP-1 IC50 | 3.8 nM |

| PARP-2 IC50 | 2.1 nM |

| Whole Cell EC50 | 4 nM |

| CC50 (BRCA-deficient) | 10 - 100 nM |

| Phase I MTD | 1.0 mg/day |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.